molecular formula C23H42N2O4 B11439366 methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate

methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate

Cat. No.: B11439366
M. Wt: 410.6 g/mol
InChI Key: ZWOQQHODBSVMBL-UHFFFAOYSA-N
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Description

Methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate is a complex organic compound with the molecular formula C23H42N2O4 This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a pentyl group and a valylvalinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate typically involves multiple steps, starting with the preparation of the cyclohexyl ring substituted with a pentyl group. This can be achieved through a series of reactions including alkylation and cyclization. The valylvalinate moiety is then introduced through peptide coupling reactions, which often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate: Similar structure but with a propyl group instead of a pentyl group.

    Methyl N-[(4S)-5-({N-[(benzyloxy)carbonyl]alanyl}amino)-4-hydroxy-6-phenylhexanoyl]valylvalinate: Contains additional functional groups and a more complex structure.

Uniqueness

Methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate is unique due to its specific substitution pattern and the presence of the valylvalinate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C23H42N2O4

Molecular Weight

410.6 g/mol

IUPAC Name

methyl 3-methyl-2-[[3-methyl-2-[(4-pentylcyclohexanecarbonyl)amino]butanoyl]amino]butanoate

InChI

InChI=1S/C23H42N2O4/c1-7-8-9-10-17-11-13-18(14-12-17)21(26)24-19(15(2)3)22(27)25-20(16(4)5)23(28)29-6/h15-20H,7-14H2,1-6H3,(H,24,26)(H,25,27)

InChI Key

ZWOQQHODBSVMBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)OC

Origin of Product

United States

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